molecular formula CH2F2O4S2 B3052522 Methanedisulfonyl fluoride CAS No. 42148-23-2

Methanedisulfonyl fluoride

Cat. No.: B3052522
CAS No.: 42148-23-2
M. Wt: 180.16 g/mol
InChI Key: DKWGSLVGHONKMY-UHFFFAOYSA-N
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Description

Methanedisulfonyl fluoride is a chemical compound with the molecular formula CH2F2O4S2. It is a colorless, pungent, and oily liquid that contains two sulfonyl fluoride groups. This compound is known for its reactivity and is used in various chemical transformations and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanedisulfonyl fluoride can be synthesized by dissolving methylenedisulfonic acid and phosphorus pentachloride in an organic solvent. The mixture is heated to a temperature range of 120-180°C in a three-stage temperature control manner. The reaction is carried out for 4-6 hours, followed by cooling to room temperature. Reduced pressure distillation is then performed, and fluorine gas is introduced into the product to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield, purity, and minimal moisture content.

Chemical Reactions Analysis

Types of Reactions: Methanedisulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    β-Arylethenesulfonyl Fluorides: Formed from the reaction with aromatic aldehydes.

    Unsaturated 1,1-Disulfonyl Fluorides: Produced through Knoevenagel condensation.

Comparison with Similar Compounds

Uniqueness: Methanedisulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which enhance its reactivity and make it suitable for specialized chemical transformations and industrial applications.

Biological Activity

Methanedisulfonyl fluoride (MSF) is a potent irreversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. This article delves into the biological activity of MSF, focusing on its pharmacological effects, safety profile, and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease.

This compound is characterized by its irreversible inhibition of AChE. The compound forms a covalent bond with the serine residue at the active site of the enzyme, leading to prolonged inhibition that is not easily reversed. This mechanism allows for sustained increases in acetylcholine levels, which can enhance cholinergic signaling in the brain.

Key Properties

  • Chemical Structure : MSF is a sulfonyl fluoride compound.
  • Physical State : It appears as a clear, colorless to yellowish hygroscopic liquid.
  • Toxicity : Highly toxic; exposure can lead to severe poisoning and is corrosive to skin and eyes .

Inhibition of Acetylcholinesterase

MSF has shown significant efficacy as an AChE inhibitor:

  • In vitro Studies : MSF produced up to 89.5% inhibition of erythrocyte AChE in clinical trials .
  • CNS Selectivity : Animal studies indicate that MSF exhibits high selectivity for brain AChE compared to peripheral tissues, allowing for targeted therapeutic effects without extensive systemic toxicity .

Clinical Trials

Several clinical studies have evaluated the safety and efficacy of MSF:

  • Phase I Trials : Initial studies confirmed that MSF is well tolerated at doses intended for treating dementia, with minimal side effects compared to traditional cholinesterase inhibitors .
  • Phase II Trials : MSF demonstrated significant cognitive improvement in patients with Alzheimer's dementia, as measured by various cognitive scales including the Mini-Mental State Examination (MMSE) and Alzheimer Disease Assessment Scale-Cognitive Subscale (ADAS-COG) .

Efficacy in Alzheimer's Disease

Research indicates that MSF may provide a novel approach to treating Alzheimer's disease:

  • Long-Term Effects : Improvements in cognitive function persisted for weeks after discontinuation of treatment, suggesting a lasting impact on brain function .
  • Comparison with Other Inhibitors : Unlike short-acting inhibitors, MSF's long-lasting effects may reduce the frequency of dosing required for effective treatment .

Developmental Studies

Research involving prenatal exposure to MSF has revealed insights into its effects on learning and behavior:

  • In Utero Exposure : Rats exposed to MSF during gestation showed altered learning behaviors, indicating that AChE inhibition during critical developmental periods can have lasting effects on cognitive functions .

Safety Profile

Despite its potent biological activity, MSF's safety profile appears favorable when used under controlled conditions:

  • Adverse Effects : Common side effects include headache and gastrointestinal disturbances; however, serious adverse events were rare during trials .
  • Toxicity Risks : While acute exposure can lead to severe poisoning symptoms (e.g., convulsions, respiratory distress), chronic exposure studies have not indicated carcinogenic potential or reproductive hazards .

Properties

IUPAC Name

methanedisulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGSLVGHONKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194981
Record name Methanedisulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42148-23-2
Record name Methanedisulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042148232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanedisulfonyl fluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanedisulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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